

# Vidofludimus hemicalcium mechanism of action

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## Compound of Interest

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An In-depth Technical Guide on the Core Mechanism of Action of **Vidofludimus Hemicalcium**

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Vidofludimus hemicalcium** (formerly known as IMU-838) is an orally administered small molecule immunomodulator with a dual mechanism of action, positioning it as a promising therapeutic candidate for a range of autoimmune and chronic inflammatory diseases, including multiple sclerosis (MS) and inflammatory bowel disease (IBD).[1][2] Its primary mode of action involves the highly selective inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][3] This targeted inhibition preferentially affects rapidly proliferating immune cells, such as activated T and B lymphocytes, thereby reducing the inflammatory response.[2] Additionally, **vidofludimus hemicalcium** has been shown to activate the nuclear receptor-related 1 (Nurr1) transcription factor, a novel target for neurodegenerative diseases, suggesting a potential for direct neuroprotective effects.[1][4] This technical guide provides a comprehensive overview of the core mechanisms of action of **vidofludimus hemicalcium**, supported by available quantitative data and visual representations of the involved signaling pathways.

## Core Mechanism of Action: Dual Targeting of Inflammation and Neurodegeneration

**Vidofludimus hemicalcium** exerts its therapeutic effects through two distinct molecular mechanisms:

- Inhibition of Dihydroorotate Dehydrogenase (DHODH): This is the principal mechanism responsible for the drug's anti-inflammatory and antiviral properties.[4]
- Activation of Nuclear Receptor-Related 1 (Nurr1): This mechanism contributes to the drug's neuroprotective potential.[1][4]

## DHODH Inhibition and its Impact on Immune Cell Proliferation

DHODH is a critical enzyme located in the inner mitochondrial membrane that catalyzes the fourth step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. [5] Rapidly dividing cells, including activated lymphocytes, have a high demand for pyrimidines for DNA and RNA synthesis and therefore rely heavily on this pathway.[1][2] In contrast, most other cell types can utilize the pyrimidine salvage pathway to meet their metabolic needs.[3]

**Vidofludimus hemicalcium** is a potent and selective inhibitor of human DHODH.[6] By blocking this enzyme, **vidofludimus hemicalcium** depletes the intracellular pool of pyrimidines in metabolically active lymphocytes. This metabolic stress leads to a reduction in their proliferation and a decrease in the production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IFN- $\gamma$ . [5][6] This selective action on hyperactive immune cells allows for a targeted immunomodulatory effect without causing broad immunosuppression.[2][4]

This mechanism also underlies the broad-spectrum antiviral activity of **vidofludimus hemicalcium**, as virus-infected cells also exhibit high metabolic rates and are dependent on de novo pyrimidine synthesis for replication.[4]

## Nurr1 Activation and Neuroprotection

Nurr1 is a transcription factor that plays a crucial role in the development, maintenance, and survival of dopaminergic neurons.[1][4] Its activation is associated with neuroprotective effects by modulating the function of microglia, astrocytes, and neurons.[1]

Preclinical data have shown that **vidofludimus hemicalcium** potently activates Nurr1.[4] This activation leads to a reduction in the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species and nitric oxide by microglia and astrocytes.[1][4] In neurons, enhanced Nurr1 activity promotes neuronal survival and differentiation.[1][4] This

neuroprotective mechanism is particularly relevant for the treatment of neurodegenerative diseases like multiple sclerosis, where it may help to slow disability progression independent of its anti-inflammatory effects.<sup>[4][7]</sup>

## Quantitative Data

The following tables summarize the available quantitative data for **vidofludimus hemicalcium** from preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity

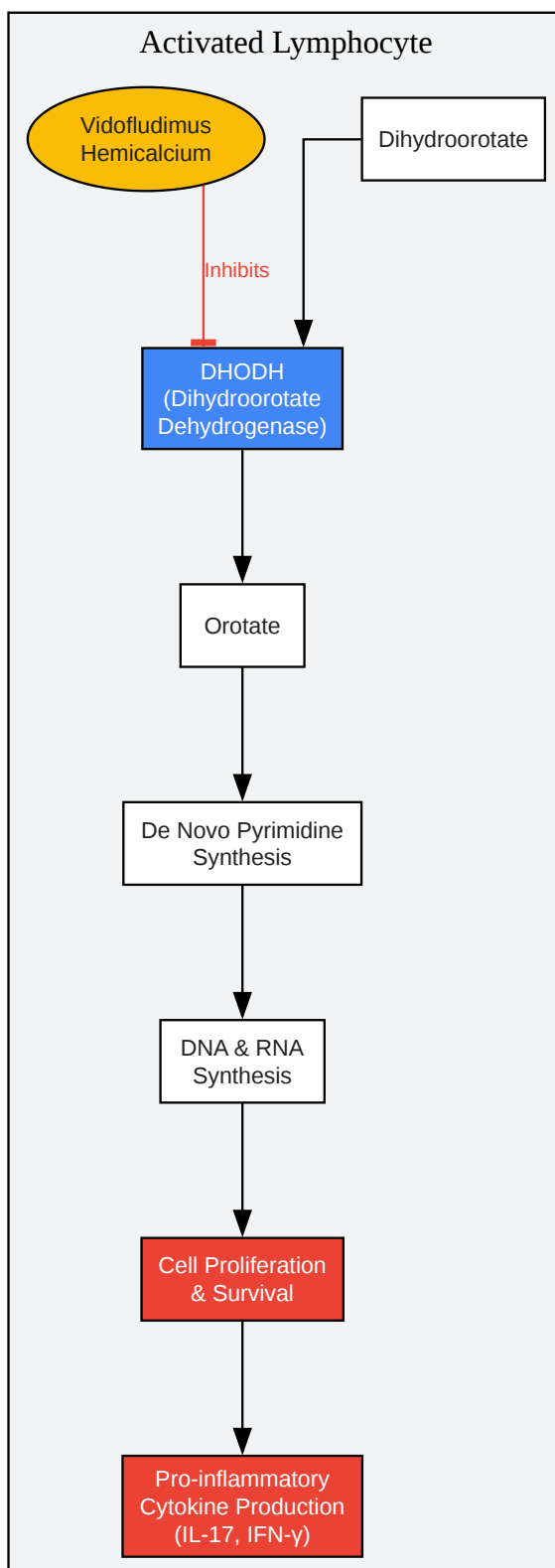
Parameter	Value	Species/Cell Line	Reference
DHODH Inhibition (IC50)	160 nM	Human	[6]
T Cell Proliferation Inhibition (EC50)	11.8 µM	Human	[6]
Anti-SARS-CoV-2 Activity (EC50)	7.6 µM	Vero Cells	[6]
FXR Activation (EC50)	~450 nM	In vitro assay	[8]
Potency vs. Teriflunomide (hDHODH)	2.6 times more potent	Human	[9]
Species Selectivity (vs. Human)	7.5-fold less potent on rat DHODH	Rat	[9]
Species Selectivity (vs. Human)	64.4-fold less potent on mouse DHODH	Mouse	[9]

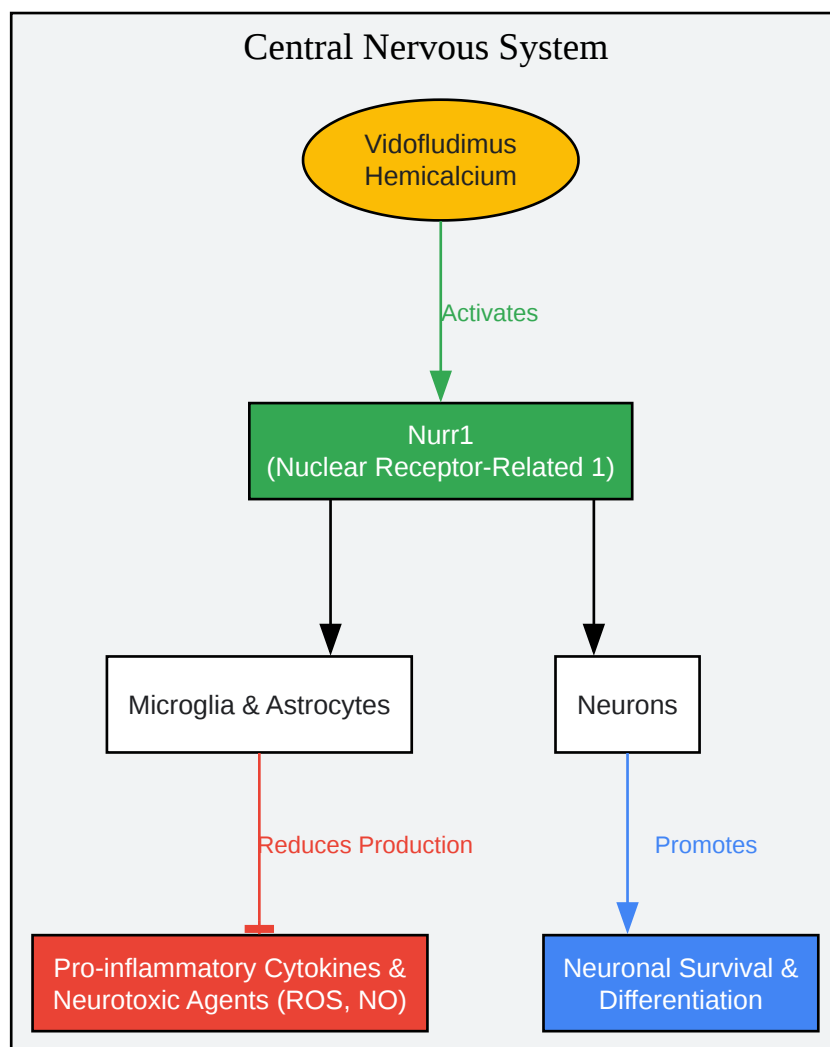
Table 2: Clinical Trial Data Overview

Trial Name/Phase	Indication	Dose(s)	Key Findings	Reference(s)
Phase 2 (EMPhASIS)	Relapsing-Remitting MS	30 mg, 45 mg daily	Significant reduction in new active MRI lesions.	[10]
Phase 2 (CALLIPER)	Progressive MS	45 mg daily	Reduced risk of 24-week confirmed disability worsening by 20% vs. placebo in the overall population.	[11]
Phase 3 (ENSURE-1 & ENSURE-2)	Relapsing MS	Not specified	Ongoing, top-line data expected by end of 2026.	[7][12]
Phase 2	Ulcerative Colitis	Not specified	Demonstrated efficacy in immune-related diseases.	[5]
Phase 1	Healthy Volunteers	Up to 50 mg daily	Tolerability of repeated daily dosing confirmed.	[4]

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by **vidofludimus hemicalcium**.





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